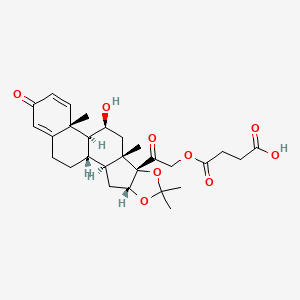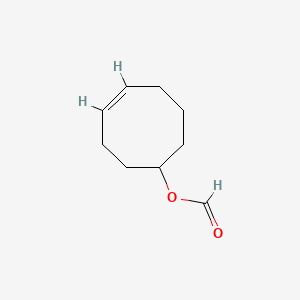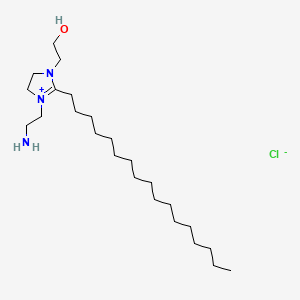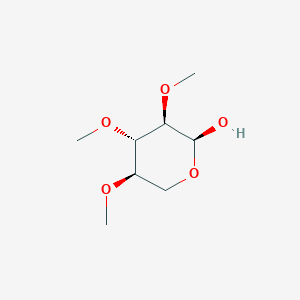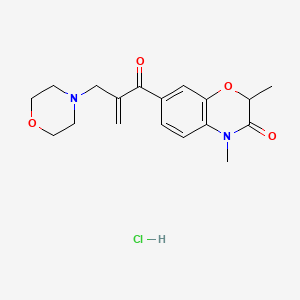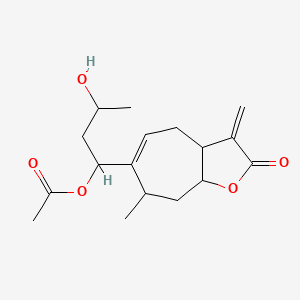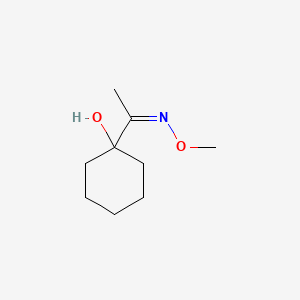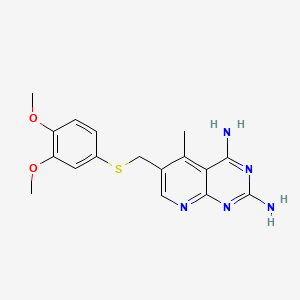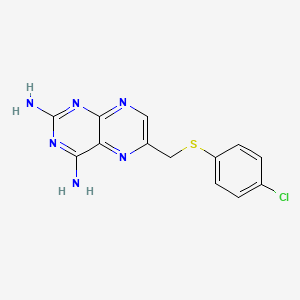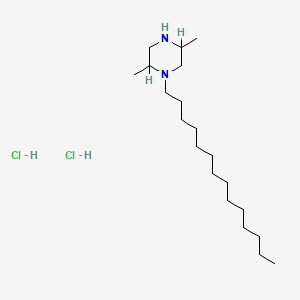
2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride is a chemical compound with the molecular formula C20H44Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound is no exception. It is investigated for its potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they can enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction can lead to various physiological effects, including sedation and muscle relaxation .
Comparación Con Compuestos Similares
Similar Compounds
Trimetazidine: A piperazine derivative used as a vasodilator.
Cetirizine: An antihistamine used to treat allergic reactions.
Piperazine: The parent compound, used as an anthelmintic
Uniqueness
2,5-Dimethyl-1-tetradecylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the tetradecyl group. This structural feature can influence its biological activity and pharmacokinetic properties, making it distinct from other piperazine derivatives .
Propiedades
Número CAS |
109254-78-6 |
|---|---|
Fórmula molecular |
C20H44Cl2N2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-tetradecylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H42N2.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(2)21-17-20(22)3;;/h19-21H,4-18H2,1-3H3;2*1H |
Clave InChI |
RKRHSWQRLRSNJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


